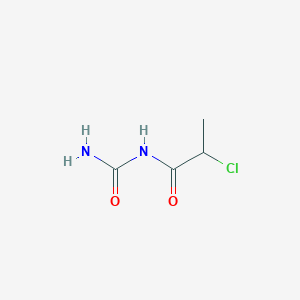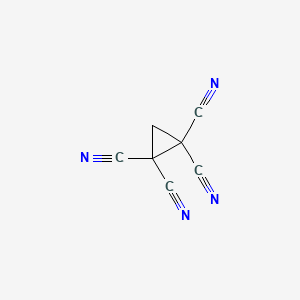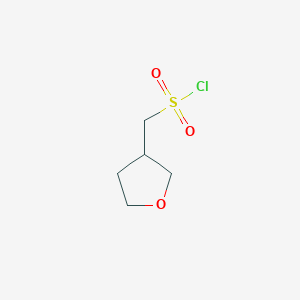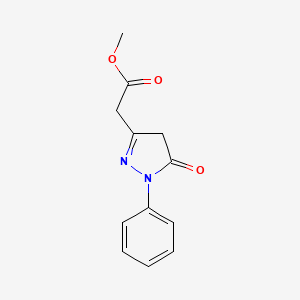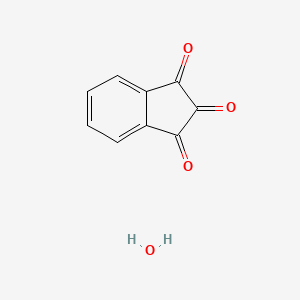
1H-Indene-1,2,3-trione hydrate
概要
説明
1H-Indene-1,2,3-trione hydrate is an organic compound . It is a derivative of indane-1,2,3-trione, which is known to react readily with nucleophiles, including water .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1H-inden-1-one derivatives was achieved by a [5+2−2] decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalyzed direct carbon–carbon bond cleavage . A catalytic system combining [Rh (COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand was optimal for these transformations .Molecular Structure Analysis
The molecular formula of this compound is C9H4O3.H2O . The exact mass is 178.02660867 .Chemical Reactions Analysis
Indane-1,2,3-trione, the dehydrated derivative of this compound, is known to react readily with nucleophiles, including water . The reaction of ninhydrin with secondary amines gives an iminium salt, which is also colored, generally being yellow–orange .Physical And Chemical Properties Analysis
The molecular weight of this compound is 178.14 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .科学的研究の応用
Catalysis and Chemical Synthesis
- Decarbonylative Cycloaddition : 1H-Indene-1,2,3-trione hydrate is used in decarbonylative cycloaddition reactions, particularly involving rhodium (I) catalysis, to synthesize 2,3-dihydro-1H-inden-1-one derivatives (Hu et al., 2022).
- Synthesis of Indenone and Quinone Derivatives : A one-step method for the preparation of indenone and quinone derivatives via rhodium-mediated cycloadditions of 1H-indene-1,2,3-triones with alkynes has been developed (Guo et al., 2018).
- Palladium-Catalyzed Synthesis : Palladium(0) catalysis is utilized for the regioselective and multicomponent synthesis of 1H-indenes, which are biologically significant compounds (Tsukamoto et al., 2007).
Photolysis and Photochemistry
- Laser Flash Photolysis Study : The photochemical behavior of 1H-benz[f]indane-1,2,3-trione with olefins has been studied using laser flash photolysis, revealing insights into triplet excited states and quenching mechanisms (Silva & Netto-Ferreira, 2004).
Molecular Structure and Vibrational Studies
- Molecular Structure Analysis : The molecular structure and vibrational study of 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione have been investigated, providing insights into their geometric and electronic properties (Prasad et al., 2010).
Electrophilic Reactions and Enophile Behavior
- High Reactivity as an Enophile : Indane-1,2,3-trione has been identified as a highly reactive enophile, useful in various chemical reactions (Gill & Kirollos, 1982).
Polymerization and Material Synthesis
- Polymerization Catalysis : Methylene-bridged metallocenes with 2,2′-methylenebis[1H-inden-1-yl] ligands have been synthesized, demonstrating their application in polymerization catalysis (Resconi et al., 2006).
Synthesis of Biological Compounds
- Synthesis of Tanshinlactone Analogues : An FeCl3-catalyzed strategy has been developed to synthesize various tanshinlactone derivatives starting from 1H-indene-1,2,3-triones and alkynes (Hu et al., 2022).
作用機序
Target of Action
It’s known that the compound reacts readily with nucleophiles .
Mode of Action
1H-Indene-1,2,3-trione hydrate, also known as 1,2,3-Indantrione, monohydrate, forms 2,2-dihydroxy-1,3-dione hydrates . This reaction involves the addition of water to the compound, which is facilitated by the destabilizing effect of the adjacent carbonyl groups .
Biochemical Pathways
The compound is involved in the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalyzed direct carbon–carbon bond cleavage . This reaction results in the synthesis of 2,3-Dihydro-1H-inden-1-one derivatives .
Pharmacokinetics
The compound’s reactivity with water suggests that it may have a significant interaction with the aqueous environment in the body .
Result of Action
The result of the action of this compound is the formation of 2,2-dihydroxy-1,3-dione hydrates . In addition, it can undergo a [5+2−2] decarbonylative cycloaddition with norbornene to form 2,3-Dihydro-1H-inden-1-one derivatives .
Action Environment
The action of this compound is influenced by the presence of water, which facilitates its hydration . The rate of this uncatalyzed hydration is influenced by various factors, including activation parameters, the kinetic role of water, and solvent isotope and substituent effects .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that it reacts readily with nucleophiles, including water This suggests that it may interact with enzymes, proteins, and other biomolecules in a biochemical context
Molecular Mechanism
It is known to undergo decarbonylative cycloaddition via rhodium (I) catalyzed direct carbon–carbon bond cleavage This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
indene-1,2,3-trione;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4O3.H2O/c10-7-5-3-1-2-4-6(5)8(11)9(7)12;/h1-4H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLQZSRHKVDEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)C2=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179364 | |
| Record name | 1,2,3-Indantrione, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2462-59-1 | |
| Record name | 1H-Indene-1,2,3-trione, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2462-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Indantrione, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Indantrione, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



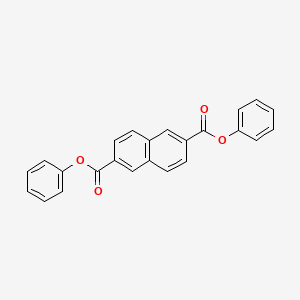
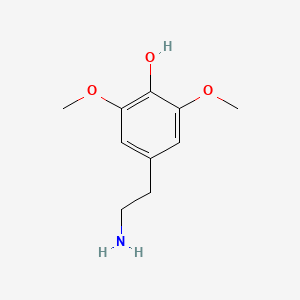
![Tert-butyl 4-[4-(3,3-dimethylbutyl)anilino]-1-piperidinecarboxylate](/img/structure/B3050180.png)
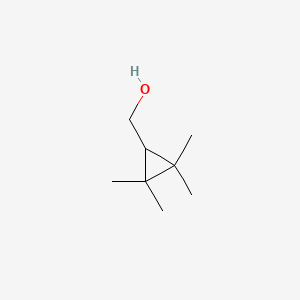
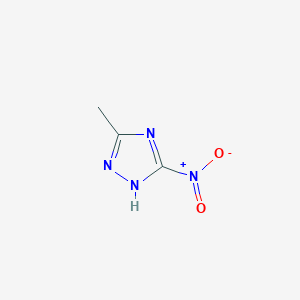

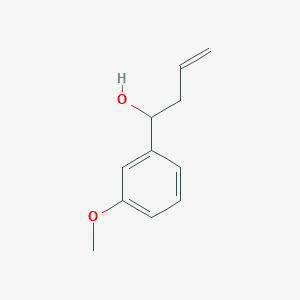
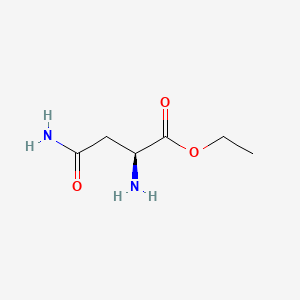
![Dinaphtho[2,3-b;2',3-d]thiophene](/img/structure/B3050191.png)
